molecular formula C8H17NS B13009709 N-Pentylthietan-3-amine

N-Pentylthietan-3-amine

Cat. No.: B13009709
M. Wt: 159.29 g/mol
InChI Key: VDHXCQXYBSEYJW-UHFFFAOYSA-N
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Description

N-Pentylthietan-3-amine is a secondary amine characterized by a thietane (a four-membered ring containing three carbon atoms and one sulfur atom) with an amine group (-NH-) at position 3 of the ring. The nitrogen atom is substituted with a pentyl group (-C₅H₁₁), making the compound structurally distinct due to the combination of a strained thietane ring and a medium-length alkyl chain. The thietane ring introduces steric strain, which may influence its reactivity and physical properties, such as boiling point and solubility, compared to non-cyclic or larger-ring amines.

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

N-pentylthietan-3-amine

InChI

InChI=1S/C8H17NS/c1-2-3-4-5-9-8-6-10-7-8/h8-9H,2-7H2,1H3

InChI Key

VDHXCQXYBSEYJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pentylthietan-3-amine can be synthesized through several methods. One common approach involves the reaction of a thietane derivative with a pentylamine under controlled conditions. The reaction typically requires a solvent such as anhydrous benzene, toluene, or xylene, and may be catalyzed by acids like p-toluenesulfonic acid. The reaction is often carried out under reflux with azeotropic removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Pentylthietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amines or thiols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler amines and thiols.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

N-Pentylthietan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Pentylthietan-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thietane ring can participate in ring-opening reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N-Pentylthietan-3-amine, differing in substituents, ring systems, or nitrogen hybridization:

Compound Name Key Features Amine Type Notable Substituents/Rings Evidence ID
This compound Thietane ring, pentyl group on nitrogen Secondary Thietane, pentyl (Inferred)
N-(Pentan-3-yl)-1-(propan-2-yl)piperidin-4-amine Piperidine ring, branched alkyl substituents Tertiary Piperidine, isopropyl, pentan-3-yl
2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine Pyridine ring, methyl groups Secondary Pyridine, methylpentan
(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride Pentan-3-amine backbone, aromatic substituent Secondary Phenylethyl, pentan-3-yl
N-[3-(Trifluoromethyl)benzyl]pentan-1-amine Benzyl group with CF₃ substituent, linear pentyl chain Secondary CF₃-benzyl, pentyl

Key Comparative Insights

  • Ring Strain vs. Stability : The thietane ring in this compound is more strained than six-membered piperidine (e.g., ) or aromatic pyridine (e.g., ) systems. This strain may enhance reactivity in ring-opening reactions or reduce thermal stability compared to larger rings.
  • Compounds with aromatic substituents, such as the phenylethyl group in or CF₃-benzyl in , exhibit even higher hydrophobicity.
  • Basicity : Secondary amines generally have lower basicity than primary amines but higher than tertiary amines. The electron-withdrawing sulfur in the thietane ring may further reduce the basicity of this compound compared to aliphatic secondary amines like those in or .

Research Findings and Data Tables

Table 1: Hypothetical Physical Properties (Inferred)

Property This compound N-(Pentan-3-yl)-1-(propan-2-yl)piperidin-4-amine (R)-N-(1-Phenylethyl)pentan-3-amine
Molecular Weight (g/mol) ~175 ~226 ~237 (hydrochloride)
Boiling Point (°C) 200–220 (estimated) 250–270 280–300 (decomposes)
Solubility in Water Low Very low Low (hydrochloride soluble)
LogP (Lipophilicity) ~3.0 ~4.5 ~3.8

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